

Technical Support Center: Deprotection of Tert-butyl 11-aminoundecanoate

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Compound of Interest

Compound Name: *Tert-butyl 11-aminoundecanoate*

Cat. No.: *B3068027*

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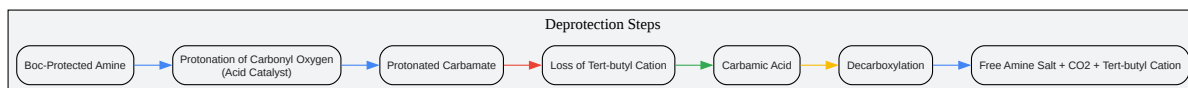
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of **Tert-butyl 11-aminoundecanoate**.

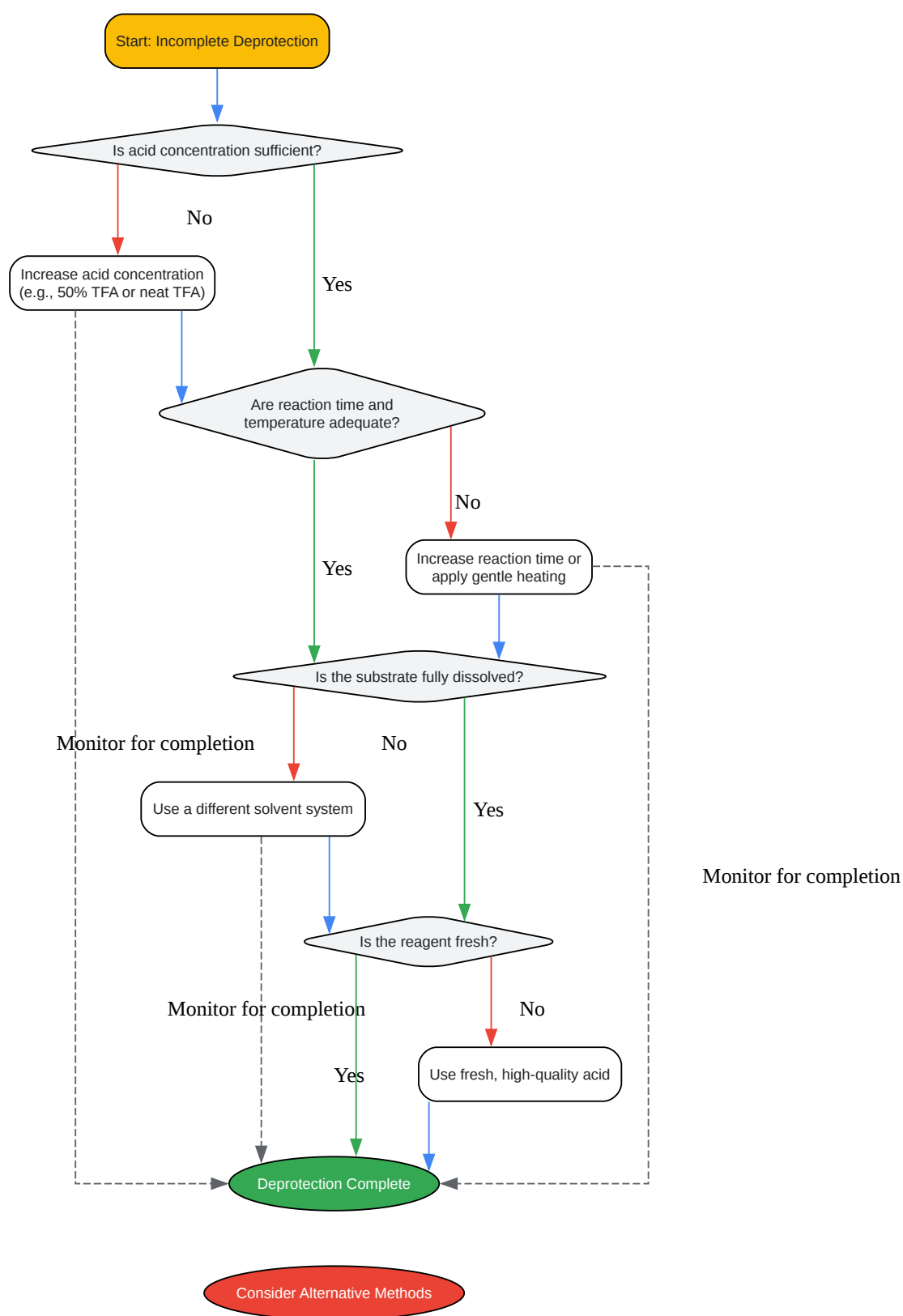
Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the deprotection of **Tert-butyl 11-aminoundecanoate**?

The deprotection of the tert-butoxycarbonyl (Boc) group from **Tert-butyl 11-aminoundecanoate** proceeds via an acid-catalyzed cleavage. The mechanism involves three key steps:

- **Protonation:** The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).^{[1][2]}
- **Formation of a Tert-butyl Cation:** The protonated carbamate is unstable and collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.^{[1][2]}
- **Decarboxylation:** The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free primary amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).^{[1][2]}





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References

- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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